3-[Benzyl(methyl)amino]-2,2-difluoropropanoic Acid is a fluorinated amino acid derivative that has garnered attention in medicinal chemistry due to its potential applications in drug development and biological research. This compound features a unique structural framework that combines a difluoropropanoic acid moiety with a benzyl(methyl)amino group, which may enhance its biological activity and specificity.
The synthesis of 3-[Benzyl(methyl)amino]-2,2-difluoropropanoic Acid can be traced back to studies focusing on fluorinated amino acids and their derivatives, which are often explored for their role in enhancing the pharmacological properties of therapeutic agents. The compound is not widely available commercially but can be synthesized through various organic chemistry techniques.
This compound falls under the category of fluorinated amino acids, which are characterized by the incorporation of fluorine atoms into their structure. Fluorinated compounds are known for their unique chemical properties, including increased metabolic stability and altered lipophilicity, which can significantly impact their biological activity.
The synthesis of 3-[Benzyl(methyl)amino]-2,2-difluoropropanoic Acid typically involves several key steps:
The molecular structure of 3-[Benzyl(methyl)amino]-2,2-difluoropropanoic Acid consists of:
3-[Benzyl(methyl)amino]-2,2-difluoropropanoic Acid can undergo various chemical reactions:
The mechanism of action for 3-[Benzyl(methyl)amino]-2,2-difluoropropanoic Acid primarily involves its interaction with biological targets, such as enzymes and receptors in metabolic pathways.
3-[Benzyl(methyl)amino]-2,2-difluoropropanoic Acid has several scientific uses:
This compound belongs to the class of N-substituted-α,α-difluoro-β-aminopropanoic acids. Its systematic IUPAC name, 3-[Benzyl(methyl)amino]-2,2-difluoropropanoic acid, precisely defines its atomic connectivity: a propanoic acid backbone with fluorine atoms at C2 and a benzyl-methylamino group at C3. Alternative designations include β-(N-Benzyl-N-methylamino)-α,α-difluoropropionic acid and the CAS registry number 1346597-49-6, which serves as a universal identifier in chemical databases and commercial catalogs [1] [2] [9].
Molecular Formula: C₁₁H₁₃F₂NO₂Molecular Weight: 229.22 g/mol [1] [2]Structural Features:
Table 1: Key Identifiers of 3-[Benzyl(methyl)amino]-2,2-difluoropropanoic Acid
Identifier Type | Value/Representation |
---|---|
CAS Registry Number | 1346597-49-6 |
MDL Number | MFCD20134215 |
SMILES Notation | CN(CC1=CC=CC=C1)CC(C(=O)O)(F)F |
Molecular Formula | C₁₁H₁₃F₂NO₂ |
Molecular Weight | 229.227 g/mol |
Purity (Commercial) | Typically 95%–97% |
The SMILES string encapsulates the benzylmethylamino group (CN(CC1=CC=CC=C1)) linked to the difluorinated methylene unit (CC(F)(F)) and terminating in carboxylic acid (C(=O)O) [2] [9]. Commercial suppliers typically provide this compound at purities exceeding 95%, with strict storage recommendations (2–8°C, sealed) to maintain stability [2] [3].
Though explicit discovery timelines remain undocumented in public literature, patent analyses place this compound’s emergence within the broader innovation wave of fluorinated amino acid analogs during the early 2010s. Its synthesis was likely driven by pharmaceutical research seeking to overcome metabolic instability in peptide mimetics. The earliest patent disclosures referencing derivatives of this scaffold appear circa 2015–2016, particularly in contexts of kinase inhibition and prodrug development [4] [10].
A key synthetic precursor, Ethyl 3-[benzyl(methyl)amino]-2,2-difluoropropanoate (CAS: 1346597-47-4), often accompanies this acid in commercial catalogs, suggesting a convergent synthesis where ester hydrolysis yields the target carboxylic acid [1] . The absence of naturally occurring analogs underscores its status as a product of deliberate medicinal chemistry design—engineered to exploit fluorine’s bioisosteric effects while retaining conformational flexibility.
The strategic placement of fluorine atoms adjacent to a carboxylic acid group profoundly alters molecular reactivity and biological interactions. Research highlights include:
Metabolic Stabilization
Conformational Influence
Table 2: Structural and Functional Comparison with Related Compounds
Compound Name | Molecular Formula | Key Feature | Research Application |
---|---|---|---|
3-[Benzyl(methyl)amino]-2,2-difluoropropanoic acid | C₁₁H₁₃F₂NO₂ | -CF₂COOH terminus | Enzyme inhibitor intermediate |
Ethyl 3-[benzyl(methyl)amino]-2,2-difluoropropanoate | C₁₃H₁₇F₂NO₂ | Ester prodrug form | Prodrug metabolism studies |
{3-[Benzyl(propyl)amino]-2,2-difluoropropyl}(methyl)amine | C₁₄H₂₂F₂N₂ | Amine terminus | Receptor-targeting ligands |
3-[Benzyl(methyl)amino]propanoic acid | C₁₁H₁₅NO₂ | Non-fluorinated analog | Metabolic stability comparisons |
Role in Drug Design
This compound serves as a critical intermediate for bioactive molecules across therapeutic areas:
Table 3: Impact of Difluorination on Molecular Properties
Property | Difluorinated Compound | Non-Fluorinated Analog | Biological Consequence |
---|---|---|---|
Molecular Weight | 229.23 g/mol | 193.25 g/mol | Altered pharmacokinetics |
Carboxylic Acid pKa | ~2.5 (estimated) | ~4.0–4.5 | Enhanced solubility at physiological pH |
Metabolic Lability (ester) | Low | High | Extended in vivo half-life |
Conformational Flexibility | Restricted (gauche effect) | High | Improved target binding specificity |
The integration of fluorine atoms achieves a balance between steric occupancy and electronic perturbation—enabling precise adjustments to lipophilicity (LogP ≈1.84), polar surface area (40.5 Ų), and hydrogen-bonding capacity (H-bond acceptors: 2; donors: 1) [2]. These parameters collectively enhance membrane permeability while maintaining solubility, addressing a perennial challenge in CNS-active and orally administered therapeutics.
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1